Cas no 57552-95-1 (7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one)

57552-95-1 structure
Nome do Produto:7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
N.o CAS:57552-95-1
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD08695256
CID:1032354
PubChem ID:12834620
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 7-Phenyl-3,4-dihydro-1H-1,4-diazepin-5(2H)-one
- 5H-1,4-Diazepin-5-one, 1,2,3,4-tetrahydro-7-phenyl-
- 7-Phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
- 7-phenyl-1,2,3,4-tetrahydro -1,4-diazepine-5-one
- 7-Phenyl-1,2,3,4-tetrahydro-[1,4]diazepin-5-on
- 7-phenyl-1,2,3,4-tetrahydro-[1,4]diazepin-5-one
- 7-phenyl-2,3,4,5-tetrahydro-1,4-diazepin-5-one
- 7-phenyl-2,3,4,5-tetrahydro-1,4-diazepine-5-one
- AK122689
- AKOS0
- KB-250138
- phenyltetrahydrodiazepinone
- RP11163
- SureCN6270993
- D85600
- 7-Phenyl-1,2,3,4-tetrahydro-5H-1,4-diazepin-5-one
- 7-phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one
- DB-342018
- AKOS000281164
- SCHEMBL6270993
- MFCD08695256
- 7-Phenyl-1,2,3,4-tetrahydro-1,4-diazepine-5-one
- EN300-79618
- 57552-95-1
- QTBKTEDAGWNUEX-UHFFFAOYSA-N
- MF-0009
- A898226
- J-519331
- CS-0261699
- 7-Phenyl-1,2,3,4,-tetrahydro-1,4-diazepin-5-one
- Z336080720
- DTXSID90511054
- 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
-
- MDL: MFCD08695256
- Inchi: InChI=1S/C11H12N2O/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,13,14)
- Chave InChI: QTBKTEDAGWNUEX-UHFFFAOYSA-N
- SMILES: O=C1NCCNC(=C1)C2=CC=CC=C2
Propriedades Computadas
- Massa Exacta: 188.094963011g/mol
- Massa monoisotópica: 188.094963011g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 1
- Complexidade: 242
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.2
- Superfície polar topológica: 41.1Ų
Propriedades Experimentais
- Densidade: 1.118±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 206-207 ºC
- Solubilidade: Slightly soluble (6 g/l) (25 º C),
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79618-1.0g |
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one |
57552-95-1 | 95.0% | 1.0g |
$123.0 | 2025-03-21 | |
Alichem | A019116772-5g |
7-Phenyl-3,4-dihydro-1H-1,4-diazepin-5(2H)-one |
57552-95-1 | 95% | 5g |
$849.00 | 2023-09-01 | |
Apollo Scientific | OR303942-500mg |
7-Phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one |
57552-95-1 | 500mg |
£100.00 | 2024-05-24 | ||
TRC | P322385-100mg |
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one |
57552-95-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
Chemenu | CM194120-5g |
7-Phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one |
57552-95-1 | 95% | 5g |
$794 | 2021-06-09 | |
abcr | AB338662-1 g |
7-Phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one, 95%; . |
57552-95-1 | 95% | 1g |
€260.30 | 2023-06-21 | |
Enamine | EN300-79618-10.0g |
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one |
57552-95-1 | 95.0% | 10.0g |
$982.0 | 2025-03-21 | |
Enamine | EN300-79618-0.25g |
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one |
57552-95-1 | 95.0% | 0.25g |
$61.0 | 2025-03-21 | |
1PlusChem | 1P00F1PO-50mg |
5H-1,4-Diazepin-5-one, 1,2,3,4-tetrahydro-7-phenyl- |
57552-95-1 | 95% | 50mg |
$67.00 | 2025-03-14 | |
1PlusChem | 1P00F1PO-5g |
5H-1,4-Diazepin-5-one, 1,2,3,4-tetrahydro-7-phenyl- |
57552-95-1 | 95% | 5g |
$650.00 | 2025-02-27 |
7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one Literatura Relacionada
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
57552-95-1 (7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one) Produtos relacionados
- 27385-45-1(1,3-Cyclohexanedione mono(phenylhydrazone))
- 1369827-43-9(Benzenamine, 3-(1,1-dimethylethyl)-N-methyl-4-nitro-)
- 2228628-17-7(2-(azetidin-3-yl)methyl-5-(diethylamino)phenol)
- 2172101-27-6(2-({1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylazetidin-3-yl}oxy)acetic acid)
- 1184968-66-8(3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one)
- 2229666-90-2(4-(4-methoxy-2-methylphenyl)but-3-en-2-amine)
- 1261925-32-9(6-Chloro-2-(2-fluoro-5-methylphenyl)benzoic acid)
- 1955474-04-0((1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo4.3.0.0,3,7nonane-3-carboxylic acid hydrochloride)
- 1361522-43-1(3-Chloro-5-iodo-2-(3,4,5-trichlorophenyl)pyridine)
- 98489-78-2(2-(dimethylamino)benzene-1-sulfonamide)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:57552-95-1)7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):154.0/606.0